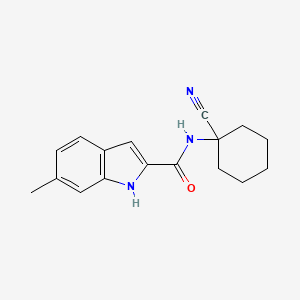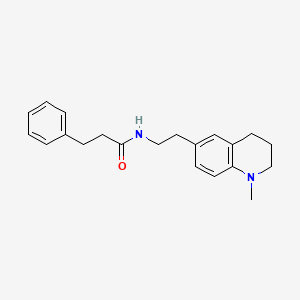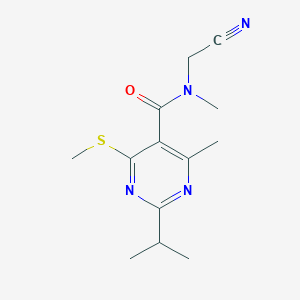
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as BMT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of tubulin polymerization, which is essential for cell division. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the production of reactive oxygen species, which are involved in the development of many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its high degree of selectivity towards cancer cells, leading to minimal toxicity towards normal cells. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to have a good pharmacokinetic profile, making it a promising candidate for further development. However, one of the limitations of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of focus is the optimization of the synthesis method to improve the yield and purity of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Another area of interest is the investigation of the synergistic effects of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with other chemotherapeutic agents. In addition, the development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties is another potential avenue for future research. Finally, the evaluation of the in vivo efficacy of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in animal models is necessary to determine its potential as a cancer therapeutic.
Conclusion
In conclusion, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a promising chemical compound with potential applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been found to have a high degree of selectivity towards cancer cells and minimal toxicity towards normal cells. Future research should focus on the optimization of the synthesis method, investigation of synergistic effects with other chemotherapeutic agents, development of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol analogs with improved solubility and pharmacokinetic properties, and evaluation of its in vivo efficacy in animal models.
Méthodes De Synthèse
The synthesis of 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-butylbenzene-1,2-diamine and 4-methylbenzaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified using recrystallization with ethanol to obtain 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in a pure form.
Applications De Recherche Scientifique
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, 4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory and antioxidant activities.
Propriétés
IUPAC Name |
4-(4-butylphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-3-4-5-15-8-12-17(13-9-15)22-18(20-21-19(22)23)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXEBAVSNHNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)
![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)

![3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one](/img/structure/B2417111.png)
![5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)